molecular formula C17H18N4O2 B7552934 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

Cat. No. B7552934
M. Wt: 310.35 g/mol
InChI Key: FTFOISMGMJAABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as CTI-01, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammatory processes and cancer cell growth. Specifically, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory cytokines, and protein kinase B (Akt), a signaling pathway involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is its specificity for PDE4 and Akt, which makes it a potentially useful tool for studying the role of these enzymes in inflammatory and cancer-related processes. Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity in preclinical studies, which suggests that it may be a safe and effective therapeutic agent. However, one limitation of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. One area of interest is the development of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide as a therapeutic agent for IBD and other inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and to determine its potential as an anticancer agent. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide may provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 2-cyanophenol and 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a white solid.

Scientific Research Applications

2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been tested in preclinical studies for its efficacy in treating inflammatory bowel disease (IBD). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-21-15-7-4-6-14(13(15)10-19-21)20-17(22)11-23-16-8-3-2-5-12(16)9-18/h2-3,5,8,10,14H,4,6-7,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFOISMGMJAABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

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